molecular formula C21H19N3O3S B12179673 N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide

Cat. No.: B12179673
M. Wt: 393.5 g/mol
InChI Key: CSVJROVTLNPCHP-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide is a synthetic compound featuring a benzamide group linked to a methoxy-substituted thiazoloquinoline core. This structure is related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Compounds with this core structure are investigated as negative allosteric modulators (NAMs) for their state-dependent inhibition of Zn²⁺- and H⁺-evoked ZAC signaling . The presence of the thiazole ring is a key structural motif found in compounds with diverse biological activities, making this compound a valuable candidate for probing ion channel function and signal transduction pathways . Furthermore, structurally similar molecules containing thiazole and benzamide groups have been explored in other pharmacological contexts, including as ligands for cannabinoid receptors, highlighting the versatility of this chemotype in medicinal chemistry research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H19N3O3S/c1-12(2)27-14-8-6-13(7-9-14)20(25)24-21-23-19-15-5-4-10-22-18(15)16(26-3)11-17(19)28-21/h4-12H,1-3H3,(H,23,24,25)

InChI Key

CSVJROVTLNPCHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C4=C3C=CC=N4)OC

Origin of Product

United States

Preparation Methods

Cyclization of 5-Methoxy-8-aminoquinoline with Thiourea Derivatives

Aminoquinoline derivatives serve as starting materials for introducing the thiazole ring. For example, 5-methoxy-8-aminoquinoline reacts with thiourea in the presence of bromine or iodine to form the thiazolo[4,5-f]quinoline intermediate. The reaction proceeds via electrophilic substitution at the C4 position of the quinoline, followed by cyclization to yield the fused thiazole ring.

Reaction conditions :

  • Solvent: Acetic acid or ethanol

  • Temperature: 80–100°C

  • Catalysts: Halogens (Br₂ or I₂)

  • Yield: 60–75%

Alternative Pathway via Sandmeyer Reaction

A modified approach involves the Sandmeyer reaction to introduce chlorine at the C2 position of the thiazoloquinoline core. Treatment of 2-aminothiazolo[4,5-f]quinoline with copper(I) chloride and hydrochloric acid under reflux yields 2-chlorothiazolo[4,5-f]quinoline , a critical intermediate for subsequent coupling reactions.

Functionalization of the Benzamide Moiety

The 4-(propan-2-yloxy)benzamide group is introduced through nucleophilic aromatic substitution or coupling reactions.

Synthesis of 4-(Propan-2-yloxy)benzoic Acid

4-Hydroxybenzoic acid is alkylated with 2-bromopropane in the presence of potassium carbonate to yield 4-(propan-2-yloxy)benzoic acid .

Reaction conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C

  • Yield: 85–90%

Activation of the Carboxylic Acid

The benzoic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) or coupled directly via EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) to facilitate amide bond formation.

Coupling of Thiazoloquinoline and Benzamide Moieties

The final step involves coupling the thiazoloquinoline core with the activated benzamide derivative.

Condensation Reaction

2-Chlorothiazolo[4,5-f]quinoline reacts with 4-(propan-2-yloxy)benzamide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the target compound. The reaction proceeds via a Buchwald-Hartwig amination mechanism, ensuring retention of the Z-configuration.

Reaction conditions :

  • Solvent: Toluene or dioxane

  • Base: Cs₂CO₃

  • Temperature: 110°C

  • Yield: 50–65%

Stereoselective Optimization

To enhance Z-selectivity, the reaction is conducted under inert atmosphere with rigorous exclusion of moisture. Additives such as 2,2,6,6-tetramethylpiperidine (TMP) improve stereochemical outcomes by minimizing isomerization.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

StepReagents/ConditionsYield (%)Key Challenges
ThiazoloquinolineBr₂, Acetic acid, 80°C70Regioselectivity control
Benzamide activationSOCl₂, DMF, 60°C90Handling corrosive reagents
CouplingPd(PPh₃)₄, Cs₂CO₃, Toluene, 110°C60Z/E isomer separation

Mechanistic Insights and Byproduct Management

Cyclocondensation Byproducts

Side products such as thiazolo[5,4-f]quinoline isomers may form due to competing electrophilic attack at C5 instead of C4. These are mitigated by optimizing halogen stoichiometry and reaction time.

Palladium-Catalyzed Coupling Side Reactions

Degradation of the palladium catalyst can lead to homocoupling byproducts . Adding 1,10-phenanthroline as a ligand stabilizes the catalyst and suppresses unintended pathways.

Scalability and Industrial Feasibility

The most scalable route involves:

  • Large-scale cyclization of 5-methoxy-8-aminoquinoline with thiourea.

  • Continuous-flow alkylation of 4-hydroxybenzoic acid with 2-bromopropane.

  • Automated coupling using fixed-bed Pd catalysts.

Pilot studies report an overall yield of 45% with >98% purity under Good Manufacturing Practice (GMP) conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various electrophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.

Scientific Research Applications

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazoloquinoline Derivatives

The closest analogue is 2-methoxy-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide (CAS 951991-98-3), which differs by replacing the isopropoxy group with a methoxy substituent. This modification reduces molecular weight (365.4 g/mol vs. Spectral data (e.g., IR and NMR) for such compounds confirm the presence of key functional groups, including C=O (1663–1682 cm⁻¹) and aromatic C-H stretches (3100–3150 cm⁻¹) .

Table 1: Key Structural Differences in Thiazoloquinoline Derivatives

Compound R₁ (Position 5) R₂ (Benzamide) Molecular Weight (g/mol)
Target Compound Methoxy Isopropoxy ~423
CAS 951991-98-3 Methoxy Methoxy 365.4
Thiadiazole-Benzamide Derivatives

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () share the benzamide core but replace the thiazoloquinoline with a thiadiazole-isoxazole system. The absence of a fused quinoline ring likely reduces π-π stacking interactions with biological targets compared to the target compound .

Thiazole-Triazole Acetamides

Derivatives such as N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide () incorporate triazole and thiazole rings. These compounds demonstrate potent anticancer activity (e.g., IC₅₀ = 1.61 μg/mL for compound 7b against HepG-2 cells). The acetamide linker and fluorophenyl substituents enhance solubility and target specificity compared to the rigid thiazoloquinoline scaffold of the target compound .

Table 3: Anticancer Activity of Select Thiazole Derivatives

Compound Structure IC₅₀ (μg/mL, HepG-2) Key Substituents
Target Compound Thiazoloquinoline Not reported Isopropoxy, Methoxy
7b Thiazole-Triazole 1.61 ± 1.92 4-Methylphenyl
11 Thiazole-Hydrazone 1.98 ± 1.22 Phenyl, Acetyl
Triazole-Thiones and Thiazolidinones

This tautomeric stability contrasts with the target compound’s rigid conjugated system, which may limit metabolic degradation .

Table 4: Tautomeric and Spectral Features

Compound Tautomeric Form IR Bands (cm⁻¹) Biological Relevance
Target Compound Fixed conjugation 1663–1682 (C=O) Potential enzyme inhibition
Triazole-Thiones Thione 1247–1255 (C=S), 3278–3414 (N-H) Enhanced metabolic stability
Thiazolidinone Derivatives

The compound 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide () shares a thiazolidinone core and benzamide group. However, the lack of a fused quinoline system may reduce aromatic interactions compared to the target compound .

Biological Activity

N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug development. This article will detail its biological activities, including its anticancer, antibacterial, and antifungal properties, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 393.5 g/mol. The presence of the thiazole ring fused with a quinoline structure is crucial for its biological activity. The methoxy and propan-2-yloxy substituents also play significant roles in enhancing the compound's reactivity and bioactivity profiles.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : The growth-inhibitory potency was evaluated in several cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast). The results indicated that at a concentration of 15 µM, certain derivatives reduced cell viability significantly in PC-3 cells compared to MRC-5 cells, suggesting selective cytotoxicity towards cancerous cells (Table 1) .
    CompoundCell LineConcentration (µM)% Cell Viability
    3bPC-31556
    4ePC-31560
    4dMRC-51571
    ControlMRC-515>82
  • Mechanism of Action : The thiazole moiety is significant in interacting with biological targets involved in cell proliferation and survival. The compound’s ability to induce apoptosis in cancer cells has been noted, indicating its potential as an anticancer agent .

Antibacterial and Antifungal Properties

In addition to its anticancer activity, this compound has shown promising antibacterial and antifungal properties.

Research Findings

Research indicates that thiazole derivatives possess inherent antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity : In vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
    Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus10
    Escherichia coli15
  • Antifungal Activity : The compound also exhibited antifungal effects against Candida albicans with an IC50 value of approximately 25 µg/mL .

Q & A

Q. Data-Driven Example :

ConditionYield (%)Purity (%)Reference
Glacial AcOH, 120°C8595
DMF, Pd(OAc)₂, 80°C7892

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-S bond at ~680 cm⁻¹ for thiazole) .
  • NMR Analysis :
    • ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and isopropoxy (δ 1.3–1.5 ppm) protons.
    • ¹³C NMR : Assign carbonyl carbons (δ ~165–170 ppm) and aromatic carbons in the quinoline-thiazole system .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₂H₁₈N₃O₃S) .

Note : PubChem-derived computational data (e.g., InChIKey) can cross-validate experimental results .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory assays) .
  • Structural Isomerism : Verify Z/E configuration via NOESY NMR, as stereochemistry impacts target binding .
  • Solubility Factors : Use DMSO as a co-solvent (<1% v/v) to ensure consistent bioavailability across studies .

Case Study :
A thiazoloquinoline derivative showed 80% antimicrobial activity in ethanol-based assays but only 40% in aqueous media due to poor solubility. Adjusting solvent systems resolved discrepancies .

Advanced: What mechanistic insights explain the cyclization step during synthesis?

Methodological Answer:
Cyclization proceeds via:

Acid-Catalyzed Imine Formation : Protonation of the aldehyde group activates it for nucleophilic attack by the thiol group .

Ring Closure : Intramolecular attack forms the thiazole ring, with Z-configuration stabilized by steric hindrance from the methoxy group .

Intermediate Trapping : Use low-temperature quenching (-20°C) to isolate and characterize intermediates via LC-MS .

Computational Support : DFT studies can model transition states and predict regioselectivity .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ quantification) .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .

Protocol Note : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate results .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the isopropoxy group with trifluoromethoxy (enhances metabolic resistance) .
  • Prodrug Approach : Mask the benzamide as an ester (improves oral bioavailability) .
  • SAR Analysis : Compare activity of analogs with substituents at the quinoline 5-position (methoxy vs. ethoxy) .

Q. Example :

Analog ModificationMetabolic Half-Life (h)MIC (μg/mL)
5-Methoxy (Parent)2.512.5
5-Trifluoromethoxy5.810.2
Benzamide → Ethyl Ester4.314.7

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